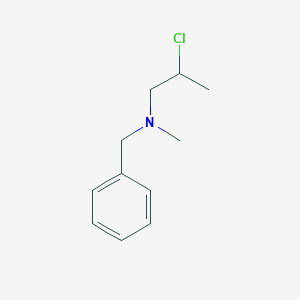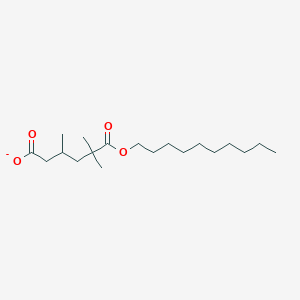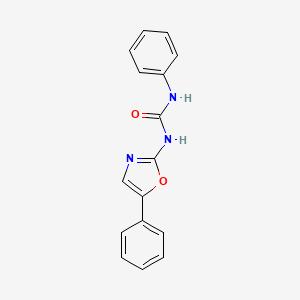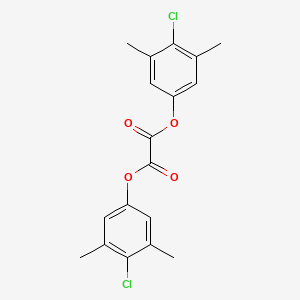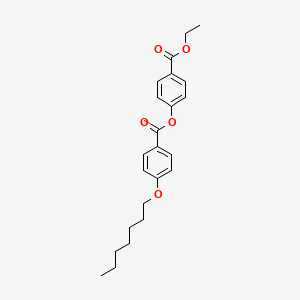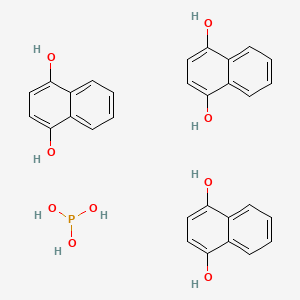
Naphthalene-1,4-diol;phosphorous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,4-diol;phosphorous acid can be achieved through various synthetic routes. One common method involves the reaction of naphthalene-1,4-diol with phosphorous acid under controlled conditions. The reaction typically requires a suitable solvent, such as ethanol or water, and may involve heating to facilitate the reaction. The reaction conditions, including temperature and reaction time, can be optimized to achieve the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of catalysts and advanced purification techniques can enhance the efficiency and scalability of the production process. The industrial production methods aim to achieve high yields, consistent quality, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene-1,4-diol;phosphorous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of the hydroxyl groups and the phosphorous acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents, such as potassium permanganate or hydrogen peroxide, can be used to oxidize this compound. The reaction conditions may include acidic or basic environments to facilitate the oxidation process.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the compound. The reaction conditions typically involve anhydrous solvents and controlled temperatures.
Substitution: Substitution reactions can occur at the hydroxyl groups or the aromatic ring. Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions. The reaction conditions may vary depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield naphthoquinones, while reduction may produce naphthalene derivatives with reduced functional groups. Substitution reactions can result in a variety of substituted naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Naphthalene-1,4-diol;phosphorous acid has a wide range of scientific research applications across various fields:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the preparation of dyes, pigments, and other functional materials.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of bioactive compounds and pharmaceuticals.
Medicine: The compound’s unique chemical structure makes it a candidate for drug discovery and development. It is investigated for its potential therapeutic effects and mechanisms of action.
Industry: this compound is utilized in the production of specialty chemicals, polymers, and coatings. Its properties make it suitable for various industrial applications, including as a stabilizer and additive.
Wirkmechanismus
The mechanism of action of naphthalene-1,4-diol;phosphorous acid involves its interaction with molecular targets and pathways. The hydroxyl groups and phosphorous acid moiety play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets involved depend on the context of its application, such as antimicrobial activity or antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Naphthalene-1,4-diol;phosphorous acid can be compared with other similar compounds to highlight its uniqueness:
Naphthalene-1,4-diol:
Phosphorous Acid: Phosphorous acid alone lacks the aromatic structure of this compound, limiting its applications in organic synthesis and biological research.
Naphthoquinones: These compounds, derived from the oxidation of naphthalene-1,4-diol, exhibit different chemical and biological properties compared to this compound.
Eigenschaften
CAS-Nummer |
90311-42-5 |
|---|---|
Molekularformel |
C30H27O9P |
Molekulargewicht |
562.5 g/mol |
IUPAC-Name |
naphthalene-1,4-diol;phosphorous acid |
InChI |
InChI=1S/3C10H8O2.H3O3P/c3*11-9-5-6-10(12)8-4-2-1-3-7(8)9;1-4(2)3/h3*1-6,11-12H;1-3H |
InChI-Schlüssel |
DQSLEGXOXHRHGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O.C1=CC=C2C(=C1)C(=CC=C2O)O.C1=CC=C2C(=C1)C(=CC=C2O)O.OP(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


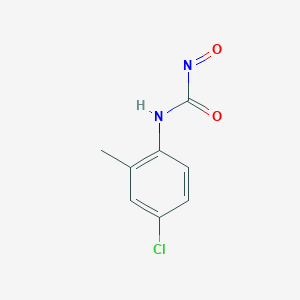
![5-Methyl-4-[2-(4-nitrophenyl)hydrazinylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B14359276.png)
![Benzene, 1-fluoro-4-[2-[(phenylmethyl)sulfonyl]ethenyl]-](/img/structure/B14359286.png)
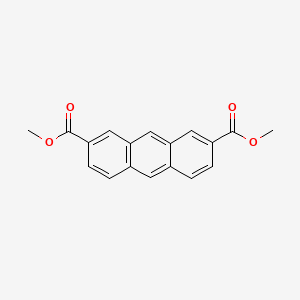
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
